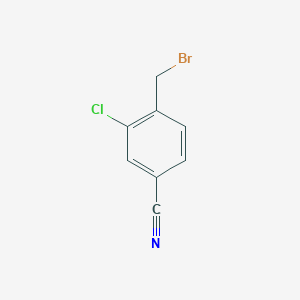![molecular formula C18H14N2OS B2620430 N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 868674-33-3](/img/structure/B2620430.png)
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as CPTH6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.
作用機序
The mechanism of action of N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide involves the binding of the compound to the bromodomain of p300/CBP, which prevents the enzyme from binding to acetylated histones and other transcription factors. This inhibition leads to a decrease in the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of using N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide in lab experiments is its specificity for the p300/CBP enzyme. This allows for precise targeting of cancer cells without affecting normal cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential applications of this compound in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy.
合成法
The synthesis of N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide involves the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of potassium carbonate to form 3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-amine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to form the final product, this compound. The overall yield of this synthesis method is reported to be around 25%.
科学的研究の応用
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of the histone acetyltransferase enzyme, p300/CBP, which is involved in the regulation of gene expression. This inhibition leads to a decrease in the expression of genes that promote cancer cell growth and proliferation, making this compound a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-11-20-15-10-9-12-5-3-4-6-14(12)16(15)22-18(20)19-17(21)13-7-8-13/h1,3-6,9-10,13H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOVMJTWMNSKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate](/img/structure/B2620347.png)

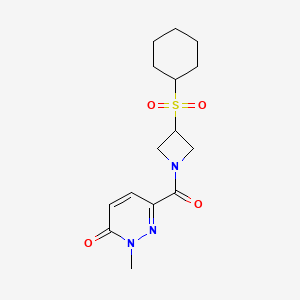
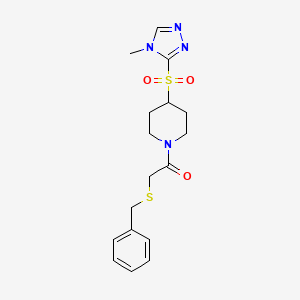
![2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2620354.png)
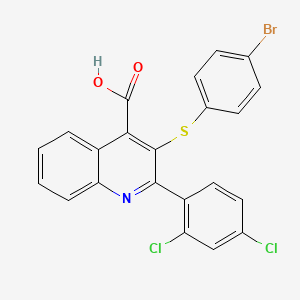
![Methyl 4-((3-(dimethylamino)propyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2620358.png)
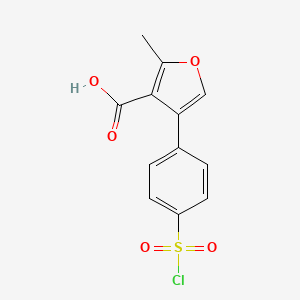

![1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2620364.png)
![(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride](/img/structure/B2620365.png)


